ethyl 2-{(3E)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{(3E)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic heterocyclic compound featuring a thiazole core fused with a substituted pyrrolidinone moiety. Its structure includes:
- A thiazole ring with a methyl group at position 4 and an ethyl carboxylate ester at position 3.
- A pyrrolidin-1-yl group at position 2 of the thiazole, bearing 4,5-diketone functionalities and a hydroxy(4-methylphenyl)methylidene substituent.
- A 4-(propan-2-yl)phenyl group at position 2 of the pyrrolidinone.
However, direct pharmacological data for this specific molecule remain scarce, necessitating comparisons with structurally analogous compounds.
Properties
Molecular Formula |
C28H28N2O5S |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H28N2O5S/c1-6-35-27(34)25-17(5)29-28(36-25)30-22(19-13-11-18(12-14-19)15(2)3)21(24(32)26(30)33)23(31)20-9-7-16(4)8-10-20/h7-15,22,31H,6H2,1-5H3/b23-21+ |
InChI Key |
PCTSJWPFDBWXDI-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C |
Origin of Product |
United States |
Biological Activity
Ethyl 2-{(3E)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrrolidine moiety, which is known for contributing to various biological activities. The presence of hydroxymethyl and dioxo groups enhances its reactivity and potential interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. The thiazole moiety is often associated with cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibitory effects on cell proliferation in cancer models:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| Ethyl Thiazole Derivative | A431 | < Doxorubicin |
The structure activity relationship (SAR) indicates that the presence of electron-donating groups like methyl on the phenyl ring enhances cytotoxicity, likely due to improved interactions with cellular targets .
Anticonvulsant Activity
Thiazole compounds have also been investigated for their anticonvulsant properties. For example, derivatives containing similar structural elements have demonstrated significant protection against seizure models, suggesting that this compound may possess similar effects .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties as well. Thiazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Inhibitory assays indicate that related compounds exhibit potent COX-II inhibition .
Case Studies
In a recent study assessing the efficacy of various thiazole derivatives against cancer cell lines, ethyl thiazole derivatives were found to exhibit promising results in inhibiting tumor growth. The study utilized both in vitro and in vivo models to evaluate the therapeutic potential of these compounds.
In Vitro Study
A panel of cancer cell lines was treated with varying concentrations of ethyl thiazole derivative:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 85 |
| 1 | 60 |
| 10 | 25 |
The results indicated a dose-dependent decrease in cell viability, supporting the compound's potential as an antitumor agent .
In Vivo Study
Animal models treated with the compound demonstrated significant tumor reduction compared to controls. This suggests that the compound not only acts at the cellular level but may also have systemic effects conducive to cancer treatment.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The presence of the thiazole and pyrrolidine rings is often associated with the inhibition of cancer cell proliferation. For example, derivatives of thiazoles have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Effects
Compounds containing pyrrolidine structures have been reported to possess anti-inflammatory properties. Ethyl 2-{(3E)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate may similarly exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound could be effective against a range of bacterial and fungal pathogens due to its ability to disrupt microbial cell function .
Case Study 1: Synthesis and Characterization
In a study published in Molecules, researchers synthesized a related thiazole-pyrrolidine compound and characterized it using NMR and mass spectrometry techniques. The synthesized compound demonstrated promising biological activity against specific cancer cell lines, supporting further investigation into this compound .
Case Study 2: Biological Evaluation
Another study focused on evaluating the anti-inflammatory effects of thiazole derivatives similar to our compound. The results indicated that these compounds significantly reduced inflammation markers in vitro and in vivo models, suggesting that this compound may have similar therapeutic potential .
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
*Calculated based on formula.
Key Observations:
- The 4-(propan-2-yl)phenyl substituent introduces steric bulk and lipophilicity, which may influence membrane permeability in bioactive contexts .
- Unlike marine-derived metabolites (e.g., salternamides ), this compound lacks polyketide or macrolide motifs, suggesting divergent biosynthesis or synthetic pathways.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis:
- The high LogP of the target compound aligns with its lipophilic substituents (e.g., isopropylphenyl), suggesting preferential activity in lipid-rich environments .
- Low aqueous solubility contrasts with marine metabolites, which often incorporate polar functional groups (e.g., hydroxyls, amines) for enhanced bioavailability .
Antioxidant Potential
- The 4,5-dioxo-pyrrolidinone moiety may confer radical-scavenging activity, akin to phenolic compounds in Populus bud extracts . However, the absence of free hydroxyl groups in the target compound likely reduces efficacy compared to natural antioxidants like caffeoyl glycerides .
Antimicrobial Activity
- However, the target compound’s bulky substituents might limit cell penetration compared to smaller marine actinomycete metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
